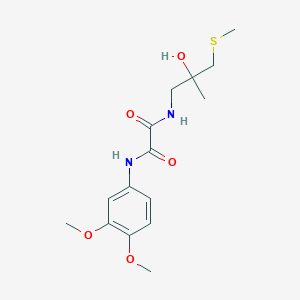
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, also known by its CAS number 1396746-05-6, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O5S, with a molecular weight of 342.4 g/mol. The structure is characterized by the presence of a dimethoxyphenyl group and a methylthio-substituted propyl moiety.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396746-05-6 |
| Molecular Formula | C15H22N2O5S |
| Molecular Weight | 342.4 g/mol |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness comparable to standard antibiotics in in vitro assays.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, indicating potential protective effects against oxidative stress.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this oxalamide can modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The dimethoxyphenyl group may interact with cellular receptors or enzymes involved in inflammation and microbial resistance.
- The hydroxy and methylthio groups could play a role in enhancing the compound's solubility and bioavailability, thereby improving its efficacy.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds within the oxalamide class:
- Antimicrobial Study : A study published in 2023 evaluated various oxalamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significantly lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents .
- Antioxidant Activity Assessment : Research conducted on related compounds showed promising antioxidant activities through various assays (DPPH, ABTS). These findings suggest that this compound may possess similar properties .
- In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of this compound in animal models to assess its therapeutic potential for inflammatory diseases.
属性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-10-5-6-11(21-2)12(7-10)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXYMGVFZVWKGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














